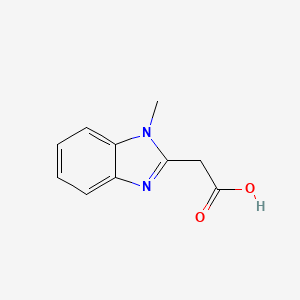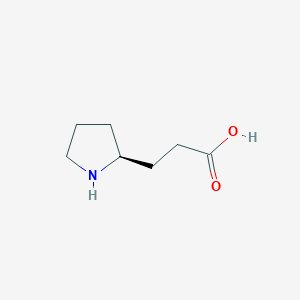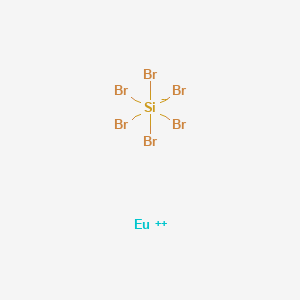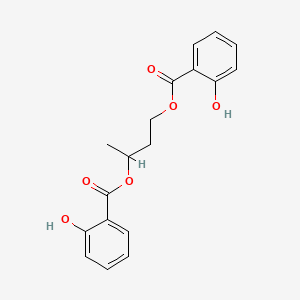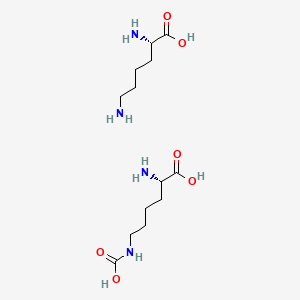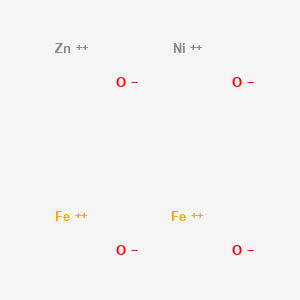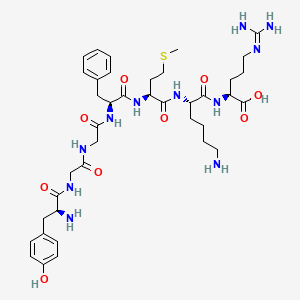
Enkephalin-met, lys(6)-arg(7)-
Descripción general
Descripción
Enkephalin-met, lys(6)-arg(7)- is an opioid hexapeptide found in the adrenal medulla. It is a derivative of enkephalins, which are endogenous opioid peptides that play a crucial role in modulating pain, reward, and stress responses . Enkephalins are part of the body’s natural pain management system and are involved in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-met, lys(6)-arg(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of enkephalin-met, lys(6)-arg(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions: Enkephalin-met, lys(6)-arg(7)- undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Enkephalin-met, lys(6)-arg(7)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses in animal models.
Medicine: Explored for its potential therapeutic applications in pain management and as an analgesic agent.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mecanismo De Acción
Enkephalin-met, lys(6)-arg(7)- exerts its effects by binding to opioid receptors, primarily the delta (δ) and mu (μ) receptors . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. The peptide also upregulates cyclin-dependent kinases p16 and p21, stalling the cell cycle progression from the G0/G1 phase to the S phase .
Comparación Con Compuestos Similares
Methionine-enkephalin (Met-enkephalin): An endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leucine-enkephalin (Leu-enkephalin): Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Uniqueness: Enkephalin-met, lys(6)-arg(7)- is unique due to the presence of lysine and arginine residues, which may confer different binding affinities and biological activities compared to other enkephalins. This structural variation allows for distinct interactions with opioid receptors and potentially different physiological effects.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWJYWXBGCORJ-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003396 | |
| Record name | N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83404-42-6 | |
| Record name | Enkephalin-met, lys(6)-arg(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083404426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


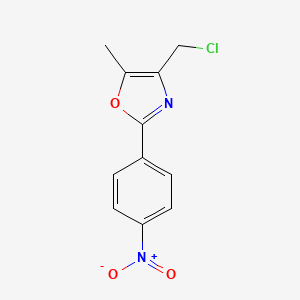
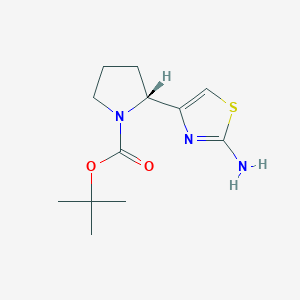
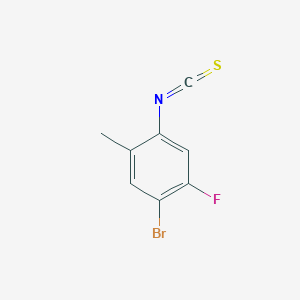
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)

